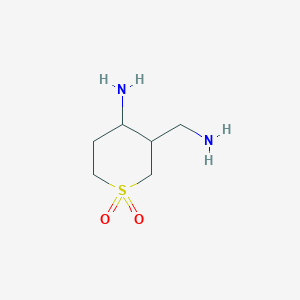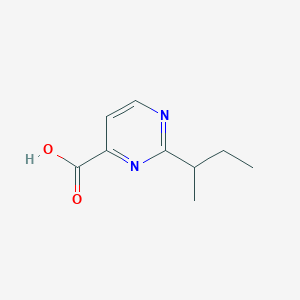![molecular formula C12H14N2 B13166019 4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
4-[1-(Cyclopropylamino)ethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Cyclopropylamino)ethyl]benzonitrile is an organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25296 . This compound is characterized by the presence of a benzonitrile group attached to a cyclopropylaminoethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[1-(Cyclopropylamino)ethyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the cyclopropylaminoethyl group . The reaction conditions typically involve the use of catalysts and solvents to facilitate the transformation. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
4-[1-(Cyclopropylamino)ethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-[1-(Cyclopropylamino)ethyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, dyes, and coatings.
Mecanismo De Acción
The mechanism of action of 4-[1-(Cyclopropylamino)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-[1-(Cyclopropylamino)ethyl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: Lacks the cyclopropylaminoethyl group, resulting in different chemical and biological properties.
4-(Aminomethyl)benzonitrile: Contains an aminomethyl group instead of the cyclopropylaminoethyl group, leading to variations in reactivity and applications.
4-(Cyclopropylamino)benzonitrile: Similar structure but without the ethyl linkage, affecting its chemical behavior and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its properties and applications.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-[1-(cyclopropylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9(14-12-6-7-12)11-4-2-10(8-13)3-5-11/h2-5,9,12,14H,6-7H2,1H3 |
Clave InChI |
BZWJXSZCYSSFNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C#N)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)

![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)





![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
